molecular formula C8H14ClF3N2O B13604385 1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride

1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride

Cat. No.: B13604385
M. Wt: 246.66 g/mol
InChI Key: HMDKQGLOKWBLFZ-UHFFFAOYSA-N
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Description

1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride is a synthetic organic compound with the molecular formula C8H14ClF3N2O

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride typically involves the reaction of 1-methylpyrrolidin-2-one with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Methyl-4-{[(2,2,2-trifluoroethyl)sulfonyl]methyl}pyrrolidin-2-one
  • 1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}benzene
  • 2-Methyl-N-[(1-{2-[methyl(2,2,2-trifluoroethyl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methyl]-1-propanamine

Uniqueness: 1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride is unique due to its specific trifluoroethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where such properties are desirable.

Properties

Molecular Formula

C8H14ClF3N2O

Molecular Weight

246.66 g/mol

IUPAC Name

1-methyl-4-[(2,2,2-trifluoroethylamino)methyl]pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C8H13F3N2O.ClH/c1-13-4-6(2-7(13)14)3-12-5-8(9,10)11;/h6,12H,2-5H2,1H3;1H

InChI Key

HMDKQGLOKWBLFZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1=O)CNCC(F)(F)F.Cl

Origin of Product

United States

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